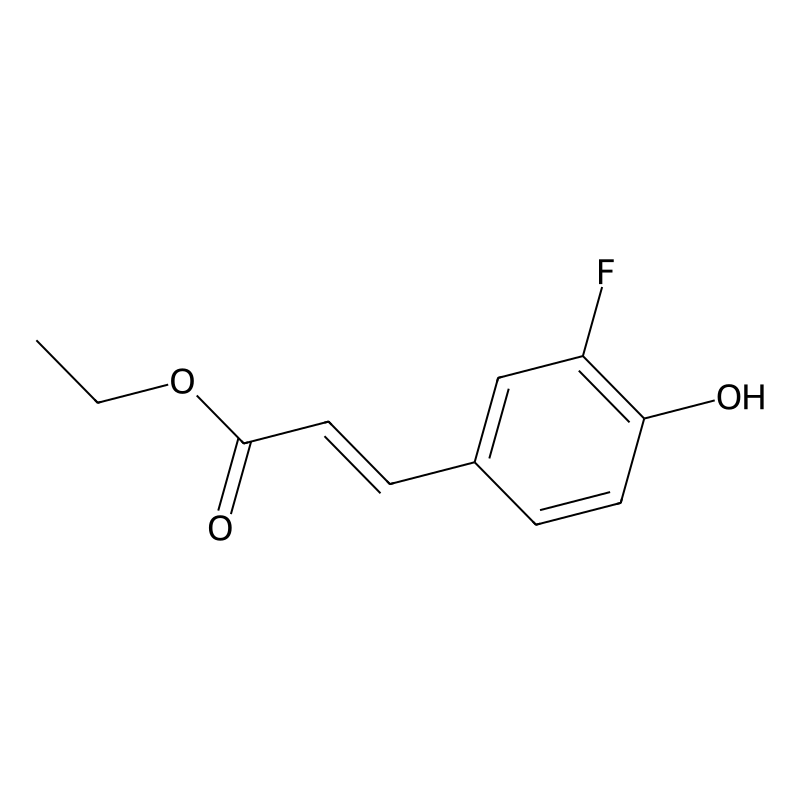2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
This compound belongs to the class of cinnamic acid esters. Cinnamic acid is a naturally occurring organic compound found in cinnamon and other plants []. The specific molecule under consideration has the following features:
- A central core of acrylic acid (2-propenoic acid) with a double bond between the second and third carbon atoms (E configuration indicates the trans geometry of the double bond).
- An ester group attached to the carboxylic acid group (COOH) of the acrylic acid, with an ethyl group bonded to the oxygen.
- A fluorinated hydroxylphenyl group (3-fluoro-4-hydroxyphenyl) attached to the second carbon of the acrylic acid core.
The origin of this specific molecule is unclear without further information. It could be a synthetic compound designed for research purposes or a natural product present in trace amounts in some plants.
Molecular Structure Analysis
The key features of the molecule include:
- The presence of a conjugated double bond system between the acrylic acid core and the phenyl ring. This conjugation can influence various properties like reactivity and light absorption.
- The electron-withdrawing effect of the fluorine atom on the phenyl ring. This can affect the reactivity of the ring and the overall molecule.
- The presence of a hydroxyl group (OH) on the phenyl ring. This can participate in hydrogen bonding, influencing solubility and potential interactions with other molecules.
Chemical Reactions Analysis
Currently Available Information:
There is limited information publicly available on the specific scientific research applications of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-.
Potential Research Areas:
Based on the structure of the molecule, some potential areas for scientific research include:
- Medicinal Chemistry: The presence of the fluorinated aromatic ring and the ester group suggests this compound could be investigated for potential medicinal properties. However, there is no public information on its biological activity or role in drug discovery.
- Material Science: Compounds with similar structures can be used as building blocks in the synthesis of polymers or other materials. More research is needed to determine if this specific compound has any applications in material science.
Finding More Information:
Scientific databases like PubChem [] can provide additional information on the compound, including its structure, properties, and related chemical entities. However, these resources may not contain specific details on its use in scientific research.
For more in-depth information, searching scientific literature databases like ScienceDirect [] or Scopus [] using the compound's name or CAS number (68826965) might yield research articles or patents that describe its applications.








